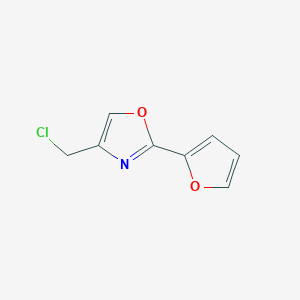

4-Chloromethyl-2-(2-furyl)oxazole

Description

Significance of Oxazole (B20620) Core Structures in Contemporary Chemical Research

The oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. researchgate.net This structural motif is a cornerstone in medicinal chemistry and materials science due to its unique electronic properties and versatile reactivity. chemsynthesis.comresearchgate.net The oxazole core is present in a wide array of natural products, many of which exhibit significant biological activities. lifechemicals.com In modern drug discovery, oxazole derivatives are recognized as privileged scaffolds, meaning they can bind to a variety of biological targets, leading to the development of agents with antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. researchgate.net

Beyond pharmaceuticals, oxazoles are integral to the development of advanced materials. Their inherent fluorescence and thermal stability make them suitable components for organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The ability to functionalize the oxazole ring at various positions allows for the fine-tuning of its chemical and physical properties, making it a highly adaptable building block in organic synthesis. lifechemicals.com

Historical Context of Oxazole Synthesis and Functionalization Relevant to 4-Chloromethyl-2-(2-furyl)oxazole

The history of oxazole synthesis is marked by the development of several name reactions that have become classical methods in heterocyclic chemistry. The Robinson-Gabriel synthesis, first reported in the early 20th century, involves the cyclodehydration of 2-acylaminoketones and remains a widely used method. chemsynthesis.com Another foundational method is the Fischer oxazole synthesis from 1896, which utilizes the reaction of cyanohydrins and aldehydes. nih.gov

A particularly relevant advancement for the synthesis of 2,4-disubstituted oxazoles like this compound is the van Leusen reaction, discovered in 1972. researchgate.net This method employs tosylmethylisocyanide (TosMIC) as a key reagent that reacts with an aldehyde to form the oxazole ring, offering a high degree of versatility and generally mild reaction conditions. researchgate.net The functionalization of the oxazole ring, especially the introduction of a reactive chloromethyl group, provides a synthetic handle for further elaboration, a technique that has been pivotal in creating complex molecular architectures. uni.lu

A common and direct route to 4-chloromethyl substituted oxazoles involves the reaction of an amide with 1,3-dichloroacetone (B141476). This approach provides a regioselective pathway to the desired 2,4-substituted oxazole.

Structural Attributes and Research Relevance of this compound

The compound this compound is a distinct molecule that combines three key structural features: a central oxazole core, a furan (B31954) ring at the 2-position, and a reactive chloromethyl group at the 4-position. The furan ring, being an electron-rich aromatic heterocycle, influences the electronic properties of the oxazole system. The chloromethyl group is a key functional component, acting as an electrophilic site susceptible to nucleophilic substitution. This reactivity makes the compound a valuable synthetic intermediate or building block. uni.lu

The research relevance of this compound lies in its potential to serve as a scaffold for the synthesis of more complex molecules. The chloromethyl group can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, allowing for the introduction of diverse functional groups and the construction of larger molecular frameworks. uni.lu

Table 1: General Properties of Oxazole and its Derivatives

| Property | Description |

| Molecular Formula (Oxazole) | C₃H₃NO researchgate.net |

| Molar Mass (Oxazole) | 69.06 g/mol researchgate.net |

| Appearance (Oxazole) | Colorless liquid |

| Boiling Point (Oxazole) | 69-70 °C researchgate.net |

| Nature | Aromatic, weakly basic researchgate.net |

Table 2: Predicted Properties of this compound

| Property | Predicted Value/Information |

| Molecular Formula | C₈H₆ClNO₂ |

| Molecular Weight | 187.59 g/mol |

| Key Structural Features | Oxazole ring, Furan ring, Chloromethyl group |

| Primary Reactive Site | Chloromethyl group (electrophilic) |

| Potential Synthetic Utility | Intermediate for nucleophilic substitution reactions |

Scope and Objectives of Research on this compound

The primary scope of research involving this compound is its utilization as a versatile building block in organic synthesis. The objectives of such research would include:

Development of Novel Synthetic Methodologies: Exploring efficient and regioselective methods for the synthesis of the title compound itself.

Library Synthesis: Utilizing the reactive chloromethyl group to react with a diverse range of nucleophiles, thereby creating a library of novel 2,4-disubstituted oxazole derivatives.

Medicinal Chemistry Exploration: Screening the newly synthesized derivatives for potential biological activities, leveraging the known pharmacological importance of the oxazole and furan scaffolds.

Materials Science Applications: Investigating the photophysical properties of derivatives to assess their suitability for applications in materials science, such as fluorescent probes or organic electronics.

The strategic combination of the stable, aromatic oxazole-furan system with a reactive chemical tether provides a platform for the systematic development of new chemical entities with tailored properties.

Properties

Molecular Formula |

C8H6ClNO2 |

|---|---|

Molecular Weight |

183.59 g/mol |

IUPAC Name |

4-(chloromethyl)-2-(furan-2-yl)-1,3-oxazole |

InChI |

InChI=1S/C8H6ClNO2/c9-4-6-5-12-8(10-6)7-2-1-3-11-7/h1-3,5H,4H2 |

InChI Key |

IPQVNELHJFCPMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=NC(=CO2)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloromethyl 2 2 Furyl Oxazole and Its Derivatives

Established Synthetic Routes to the Oxazole (B20620) Core and its Functionalization

The construction of the oxazole ring is a cornerstone of the synthesis of 4-chloromethyl-2-(2-furyl)oxazole. A rich history of named reactions in organic chemistry provides a toolbox for chemists to create this key heterocyclic motif.

Cyclization Reactions for Oxazole Ring Formation

The formation of the oxazole ring from acyclic precursors is a widely employed strategy. Several classical and contemporary methods have been developed, each with its own set of advantages and substrate scopes.

A variety of well-established methods are available for the synthesis of the oxazole ring system. nih.gov These reactions typically involve the condensation and subsequent cyclization of two components that provide the necessary carbon, nitrogen, and oxygen atoms for the heterocyclic core.

The Robinson-Gabriel synthesis involves the dehydration of 2-acylamino ketones to form oxazoles. nih.gov This reaction is often catalyzed by strong acids such as sulfuric acid or phosphorus pentoxide. nih.govwikipedia.org The mechanism proceeds through the protonation of the acylamino ketone, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring. nih.gov

The Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. nih.gov This dehydration reaction occurs under mild conditions. nih.gov

The van Leusen oxazole synthesis is a versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.gov It allows for the preparation of oxazoles from aldehydes in a one-step reaction under basic conditions. nih.gov The reaction mechanism involves the nucleophilic addition of deprotonated TosMIC to the aldehyde, followed by cyclization to an oxazoline (B21484) intermediate which then eliminates toluenesulfinic acid to form the oxazole. nih.gov

The Bredereck reaction offers a direct route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides. nih.gov This method is particularly relevant for the synthesis of the target compound, as it can directly incorporate the furyl moiety from furan-2-carboxamide and the chloromethyl group from an appropriate α-haloketone like 1,3-dichloroacetone (B141476). rsc.org

The Erlenmeyer-Plöchl synthesis involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) to form an azlactone (an oxazolone (B7731731) derivative). researchgate.net This intermediate can then be further manipulated to yield various substituted oxazoles.

| Cyclization Protocol | Key Reactants | Typical Product Substitution |

| Robinson-Gabriel | 2-Acylamino ketone | 2,5-Disubstituted or 2,4,5-Trisubstituted |

| Fischer | Cyanohydrin, Aldehyde | 2,5-Disubstituted |

| van Leusen | Aldehyde, TosMIC | 5-Substituted |

| Bredereck | α-Haloketone, Amide | 2,4-Disubstituted |

| Erlenmeyer-Plöchl | N-Acylglycine, Aldehyde | 2,4-Disubstituted (via azlactone) |

This table provides a summary of common classical and contemporary oxazole cyclization reactions.

Achieving the desired regiochemistry, specifically the placement of the chloromethyl group at the C4 position of the oxazole ring, is a critical aspect of the synthesis. The Bredereck reaction, by its very nature, offers a high degree of regiocontrol. The reaction between an amide (R-CONH2) and an α-haloketone (R'-CO-CH(X)-R'') dictates that the R group from the amide will be at the C2 position, while the R' and R'' groups from the ketone will be at the C5 and C4 positions, respectively.

In the context of synthesizing this compound, the reaction of furan-2-carboxamide with 1,3-dichloroacetone is a direct and regioselective approach. The furan-2-carboxamide provides the 2-(2-furyl) substituent, and 1,3-dichloroacetone serves as the α-haloketone, leading to the formation of the chloromethyl group at the 4-position. A similar reaction has been reported for the synthesis of 4-chloromethyl-2-(3-chloro-2-thienyl)oxazole (B8365569) from 3-chloro-2-thiophenecarboxamide and 1,3-dichloroacetone, with a yield of 54%. rsc.org

Another method for achieving regioselective chloromethylation involves the deoxygenation-chlorination of 1,3-oxazole N-oxides. A facile and highly regioselective process for the formation of 4-chloromethyl-1,3-oxazoles from 1,3-oxazole N-oxide/HCl salts using phosphorus oxychloride (POCl3) has been described. researchgate.net This method's high regioselectivity is attributed to the reaction conditions involving the HCl salt of the N-oxide. researchgate.net

Building Block Approaches: Integration of Furyl and Chloromethyl Moieties

An alternative to forming the oxazole ring with all substituents in place is to start with a pre-functionalized building block and then construct the oxazole ring or add the remaining functional groups.

While the target compound contains a furan (B31954) ring, analogous syntheses starting from substituted benzoic acids can provide insight into this approach. For instance, 4-chloromethyl-2-aryloxazoles have been prepared from substituted benzoic acids. researchgate.net This suggests a pathway where furan-2-carboxylic acid or its derivatives could be utilized.

A plausible route would involve the conversion of furan-2-carboxylic acid to furan-2-carboxamide, which can then be used in a Bredereck-type synthesis as described previously. Furan-2-carboxylic acid can be synthesized through the oxidation of furfural, which in turn is derived from biomass.

Furthermore, a one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed starting from a carboxylic acid, an amino acid, and a boronic acid, using a dehydrative condensing agent. researchgate.net This highlights the versatility of using carboxylic acids as precursors in modern oxazole synthesis.

This strategy involves first synthesizing 2-(2-furyl)oxazole and then introducing the chloromethyl group at the 4-position. The synthesis of 2-(2-furyl)oxazole can be achieved through various methods, including the condensation of 2-amino-3-hydroxypyridine (B21099) with 2-furoyl chloride, which yields a 2-(2-furyl)oxazolo[4,5-b]pyridine derivative. rsc.org

Once the 2-(2-furyl)oxazole core is in hand, the introduction of the chloromethyl group would require an electrophilic substitution reaction. Electrophilic substitution on 2-(2-furyl)oxazole derivatives has been shown to occur preferentially on the furan ring, typically at the 5-position. rsc.orgorganic-chemistry.org

Direct chloromethylation of the oxazole ring at the C4 position is not a commonly reported transformation. A potential, albeit multi-step, approach could involve a Vilsmeier-Haack reaction on the 2-(2-furyl)oxazole. The Vilsmeier-Haack reaction typically introduces a formyl group (CHO) onto electron-rich aromatic rings. nih.govekb.eg If formylation were to occur at the C4 position of the oxazole, the resulting aldehyde could then be reduced to a hydroxymethyl group (-CH2OH), which in turn could be converted to the desired chloromethyl group (-CH2Cl) using a suitable chlorinating agent like thionyl chloride or phosphorus oxychloride. However, the regioselectivity of the initial Vilsmeier-Haack formylation on the 2-(2-furyl)oxazole system would be a critical factor.

Advanced and Sustainable Synthetic Approaches

Modern organic synthesis prioritizes the development of robust and environmentally conscious methods. For a target like this compound, several advanced strategies can be envisioned that align with these principles, including multicomponent reactions, oxidative cyclizations using hypervalent iodine, and green techniques like microwave and ultrasound assistance.

Multicomponent Reactions (MCRs) for Oxazole Scaffolds

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govrsc.org While MCRs for heterocycles like imidazoles and tetrazoles are well-established, their application to generate the specific 2,4-disubstitution pattern of the target oxazole is less direct. nih.govrsc.org

A hypothetical three-component reaction for the synthesis of a 2,4-disubstituted oxazole scaffold could involve the condensation of an α-halo ketone, an amide, and a third component that facilitates the cyclization. The classic Bredereck reaction, which synthesizes oxazoles from α-haloketones and amides, can be considered a two-component reaction and is a highly effective route for preparing 2,4-disubstituted oxazoles. ijpsonline.com To construct this compound, this would involve the reaction between 1,3-dichloroacetone and 2-furamide (B1196590).

| Component 1 | Component 2 | Product Scaffold | Relevance to Target |

| α-Haloketone | Amide | 2,4-Disubstituted Oxazole | Direct (Bredereck reaction) |

| 1,3-Dichloroacetone | 2-Furamide | This compound | Proposed Reactants |

While a true MCR for this specific target is not prominently featured in the literature, the principles of convergence and efficiency that drive MCR development are central to the other advanced methods discussed below.

Hypervalent Iodine-Mediated Oxidative Cycloadditions

Hypervalent iodine(III) reagents, such as iodosobenzene (B1197198) (PhI=O) and phenyliodine(III) diacetate (PIDA), have become powerful tools in organic synthesis due to their low toxicity, high stability, and mild reactivity. nih.govnsf.gov One of their key applications is in the direct synthesis of oxazoles from simple ketones and nitriles, bypassing the need for pre-functionalized substrates like α-halo or α-acylamino ketones. nih.gov

This methodology is highly suitable for the synthesis of this compound. The reaction proceeds via the in-situ generation of an α-iodanyl ketone intermediate, which then undergoes a Ritter-type reaction with a nitrile, followed by cyclization and elimination to afford the oxazole ring. nih.gov A proposed pathway involves reacting 1,3-dichloroacetone with 2-furonitrile (B73164) in the presence of an iodine(III) reagent and a strong acid promoter like trifluoromethanesulfonic acid (TfOH). nih.gov The tolerance of heteroaromatic substituents, such as a furyl group, has been demonstrated in related hypervalent iodine-mediated reactions. rsc.org

Proposed Reaction Scheme:

Reactant 1: 1,3-Dichloroacetone

Reactant 2: 2-Furonitrile

Reagent: Iodosobenzene (PhI=O)

Promoter: Trifluoromethanesulfonic acid (TfOH)

Product: this compound

The general conditions for this type of transformation are outlined in the table below, based on the synthesis of various substituted oxazoles. nih.gov

Table 1: General Conditions for Iodine(III)-Mediated Oxazole Synthesis

| Ketone Substrate | Nitrile Substrate | Iodine(III) Reagent | Promoter | Yield (%) |

|---|---|---|---|---|

| Acetophenone | Acetonitrile | PhI=O | TfOH | 95 |

| Acetophenone | Benzonitrile | PhI=O | TfOH | 94 |

| Propiophenone | Acetonitrile | PIDA | TfOH | 88 |

| 1,3-Dichloroacetone | 2-Furonitrile | PhI=O | TfOH | (Proposed) |

Green Chemistry Principles in Oxazole Synthesis (e.g., microwave, ultrasound assistance)

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. ijpsonline.com Microwave (MW) irradiation and ultrasound (US) are key enabling technologies in this field, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov

Microwave-Assisted Synthesis: The Bredereck reaction, involving the condensation of an α-haloketone with an amide, is an ideal candidate for microwave assistance. ijpsonline.com For the synthesis of this compound, a mixture of 1,3-dichloroacetone and 2-furamide can be subjected to microwave irradiation. This technique uses the dipolar polarization mechanism to heat the polar reactants and solvent directly, resulting in rapid and uniform temperature increases that accelerate the reaction rate. nih.govacs.org This method avoids the prolonged heating times often required in conventional syntheses, which can lead to byproduct formation.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also promote the synthesis of oxazoles. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—creates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. nih.gov The synthesis of various heterocyclic compounds, including those related to oxazoles, has been successfully demonstrated using ultrasound irradiation, often at room temperature and with shorter reaction times. ijpsonline.comnih.gov Applying this technique to the reaction of 1,3-dichloroacetone and 2-furamide could provide a low-energy, efficient route to the target compound.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Heterocycles

| Method | Energy Source | Typical Reaction Time | Key Advantages |

|---|---|---|---|

| Conventional Heating | Oil Bath / Hot Plate | Hours to Days | Well-established, simple equipment |

| Microwave-Assisted | Microwave Irradiation | Minutes | Rapid heating, higher yields, reduced side reactions nih.gov |

| Ultrasound-Assisted | Acoustic Cavitation | Minutes to Hours | Enhanced reaction rates at lower bulk temperatures, mechanical effects nih.gov |

Asymmetric Synthesis and Enantioselective Routes to Chiral Oxazole Derivatives

The target molecule, this compound, is an achiral, planar aromatic compound and therefore does not exist as enantiomers. However, the principles of asymmetric synthesis are crucial for preparing chiral derivatives of this scaffold, where a stereocenter might be introduced in a side chain or if the core structure were modified to a non-aromatic, chiral analogue like an oxazoline.

The synthesis of chiral oxazoline derivatives is a well-developed field, as these compounds are important ligands in asymmetric catalysis and can serve as precursors to chiral molecules. chemrxiv.org For instance, a chiral center could be installed at the 4-position of the ring in an oxazoline precursor. While the subsequent oxidation to an oxazole would destroy this particular stereocenter, the methodologies are relevant for creating derivatives where chirality is retained elsewhere in the molecule.

Work on synthesizing chiral poly(2,4-disubstituted-2-oxazoline)s has shown that chirality can be introduced at the 4-position of the oxazoline ring starting from chiral amino alcohols. chemrxiv.org Although this specific approach leads to polymers, the underlying monomer synthesis highlights a route to chiral 2,4-disubstituted oxazolines. An enantioselective synthesis would be paramount if, for example, the chloromethyl group at the C4-position were replaced by a chiral substituent. In such a case, a strategy involving a chiral auxiliary or an asymmetric catalyst would be required to control the stereochemical outcome.

Reactivity and Derivatization Strategies of 4 Chloromethyl 2 2 Furyl Oxazole

Transformations Involving the Chloromethyl Group

The chloromethyl group at the 4-position of the oxazole (B20620) ring is a primary site for functionalization due to the lability of the chlorine atom, which is activated by the adjacent aromatic oxazole ring. This facilitates nucleophilic substitution reactions, providing a straightforward route to a diverse array of derivatives.

Nucleophilic Displacement Reactions for Varied Functionalization

The electron-withdrawing nature of the oxazole ring enhances the electrophilicity of the benzylic-like carbon of the chloromethyl group, making it highly susceptible to attack by various nucleophiles. This reactivity is analogous to that observed in other 2-(halomethyl)oxazole systems. tcichemicals.compvamu.edunih.gov A range of nucleophiles, including amines, thiols, and cyanide, can readily displace the chloride ion to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively.

Studies on analogous 2-(halomethyl)-4,5-diaryloxazoles have demonstrated that these compounds are excellent scaffolds for synthetic elaboration at the methylene (B1212753) position. tcichemicals.compvamu.edunih.gov For instance, reactions with primary and secondary amines proceed efficiently to yield the corresponding aminomethyl derivatives. Thiolates also react smoothly to produce thiomethyl ethers.

Table 1: Examples of Nucleophilic Displacement Reactions on Analogous 4-Chloromethyloxazoles

| Nucleophile | Reagent | Product Type | Reference |

| Amine | R-NH2 | 4-(Aminomethyl)-2-(2-furyl)oxazole | tcichemicals.com |

| Thiol | R-SH | 4-(Thioalkylmethyl)-2-(2-furyl)oxazole | tcichemicals.com |

| Cyanide | NaCN | 4-(Cyanomethyl)-2-(2-furyl)oxazole | nih.gov |

| Azide | NaN3 | 4-(Azidomethyl)-2-(2-furyl)oxazole | nih.gov |

Note: This table is illustrative and based on the reactivity of analogous compounds. Specific reaction conditions and yields for 4-Chloromethyl-2-(2-furyl)oxazole may vary.

Formation of Ether and Ester Linkages

The chloromethyl group is also a valuable precursor for the synthesis of ethers and esters. Alkoxides and phenoxides can displace the chloride to form ether linkages. Research on 2-(halomethyl)-4,5-diaryloxazoles has shown that reactions with various alkoxides or in situ-generated phenoxides afford the corresponding alkyl or phenyl ethers in good yields. nih.gov

Similarly, the reaction with carboxylate salts leads to the formation of ester derivatives. This transformation provides a convenient method for introducing a variety of acyl groups, further expanding the molecular diversity accessible from this starting material.

Reactions of the Furyl Moiety

The 2-(2-furyl) substituent introduces another dimension of reactivity to the molecule, primarily centered around the furan (B31954) ring's aromatic character and its susceptibility to certain reaction conditions.

Electrophilic Aromatic Substitution Patterns

The furan ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. The substitution pattern is dictated by the directing effect of the oxygen atom and the oxazole substituent. Generally, electrophilic attack on a 2-substituted furan occurs preferentially at the C5 position. researchgate.net

In the context of 2-(2-furyl)oxazole derivatives, electrophilic substitution reactions such as nitration, bromination, and formylation (Vilsmeier-Haack reaction) are expected to proceed at the 5-position of the furan ring. researchgate.net It has been observed in related 2-(2-furyl)phenanthro[9,10-d]oxazole systems that under specific conditions, the electrophile attacks the furan ring. researchgate.net The Vilsmeier-Haack reaction, employing phosphorus oxychloride and dimethylformamide, is a common method for introducing a formyl group onto electron-rich aromatic rings like furan. tcichemicals.comwikipedia.orgnih.govorganic-chemistry.org

Table 2: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Product | Reference |

| Nitration | HNO3/H2SO4 | 4-Chloromethyl-2-(5-nitro-2-furyl)oxazole | researchgate.netacs.org |

| Bromination | NBS | 4-Chloromethyl-2-(5-bromo-2-furyl)oxazole | mdpi.comclockss.org |

| Formylation | POCl3, DMF | 5-(4-(Chloromethyl)oxazol-2-yl)furan-2-carbaldehyde | tcichemicals.comwikipedia.orgnih.gov |

Note: This table presents expected products based on the general reactivity of 2-furyl substituted heterocycles. NBS = N-Bromosuccinimide.

Ring-Opening Reactions and Furan Stability Studies in Oxazole Derivatives

The furan ring is known to be sensitive to strong acidic conditions, which can lead to ring-opening reactions. mdpi.comresearchgate.netcolab.ws The stability of the furan moiety in this compound is therefore a critical consideration in synthetic planning. In the presence of aqueous acid, protonation of the furan ring can initiate a cascade of reactions resulting in the formation of dicarbonyl compounds. colab.ws The presence of the oxazole ring, which is itself a heterocyclic system with specific stability characteristics, may influence the propensity of the furan ring to undergo such transformations. Studies on the polymerization of furfuryl alcohol have shown that the presence of water and acidic initiators can promote furan ring-opening. mdpi.comrsc.org

Modifications of the Oxazole Heterocyclic Ring

The oxazole ring is generally a stable aromatic system. However, under certain conditions, it can participate in specific reactions. The oxazole ring is relatively resistant to electrophilic attack but can be susceptible to nucleophilic attack, particularly at the C2 position, which can sometimes result in ring cleavage. clockss.orgslideshare.net

Lithiated oxazoles are useful intermediates, though their formation can be complicated by ring-opening to form isonitrile enolates. nih.govclockss.org The oxazole ring can also participate in cycloaddition reactions, acting as a diene in Diels-Alder reactions, which can be a powerful tool for the synthesis of pyridine (B92270) derivatives. rsc.orgclockss.orgacs.org However, the reactivity in such reactions is highly dependent on the substituents present on the oxazole ring. For instance, electron-withdrawing groups on the oxazole can facilitate inverse electron demand Diels-Alder reactions. clockss.org

Substitution Reactions on the Oxazole Nucleus

The reactivity of the oxazole ring in this compound is governed by the electronic properties of its constituent atoms and substituents. The oxazole ring itself is an electron-deficient system, which generally renders it resistant to electrophilic substitution unless activated by potent electron-donating groups. pharmaguideline.com The positions on the oxazole ring exhibit different levels of reactivity, with the order typically being C4 > C5 > C2 for electrophilic attack. pharmaguideline.comclockss.org In this specific molecule, the C2 and C4 positions are already substituted. The electron-withdrawing character of the furan ring at C2 and the imine nitrogen at C3 further deactivates the ring, making direct electrophilic substitution on the C5 position challenging.

Conversely, nucleophilic substitution directly on the oxazole nucleus is also uncommon and, when forced, can lead to cleavage of the heterocyclic ring rather than simple substitution. pharmaguideline.com

The most significant substitution pathway for this molecule involves the highly reactive 4-chloromethyl group. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack (SN2 reactions). This allows for the straightforward introduction of a wide variety of functional groups at the C4 position, serving as a cornerstone for creating a library of derivatives.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Structure |

|---|---|---|---|

| Hydroxide | NaOH | -CH2OH (Hydroxymethyl) | |

| Alkoxide | NaOCH3 | -CH2OCH3 (Methoxymethyl) | |

| Cyanide | KCN | -CH2CN (Cyanomethyl) | |

| Azide | NaN3 | -CH2N3 (Azidomethyl) | |

| Thiolate | NaSPh | -CH2SPh (Phenylthiomethyl) |

Ring Transformations and Rearrangements

While oxazoles are aromatic, the ring system is not exceptionally stable and can participate in various transformations and rearrangements, particularly under thermal or photochemical conditions. Nucleophilic attack, as mentioned, can lead to ring-opening. pharmaguideline.com

The most notable ring transformation involving the oxazole nucleus is its role as a precursor to other heterocyclic systems via cycloaddition-elimination sequences. For instance, the Diels-Alder reaction of an oxazole with an alkene does not typically yield a stable oxabicycloheptene adduct. Instead, the adduct undergoes rearrangement, often with the elimination of a small molecule like water, to form a highly substituted pyridine ring. researchgate.net Similarly, reaction with an alkyne can lead to the formation of a furan derivative. These transformations are discussed in more detail in section 3.5.

Catalytic Coupling Reactions for Extended Conjugated Systems (e.g., Suzuki-Miyaura coupling for substituted oxazoles)

The creation of extended π-conjugated systems is crucial for developing advanced materials, and this compound is a versatile substrate for such modifications via catalytic cross-coupling reactions. The palladium-catalyzed Suzuki-Miyaura reaction is a particularly powerful tool for forming new carbon-carbon bonds. nih.gov

A second potential pathway is the direct C-H activation and arylation at the C5 position of the oxazole ring. While more challenging due to the ring's electron-deficient nature, direct C-H coupling methodologies have been successfully applied to other heterocycles and could provide an alternative route to extended conjugated systems. clockss.org

| Reaction Pathway | Reagents | Example Arylboronic Acid | Anticipated Product |

|---|---|---|---|

| 1. Bromination of furan ring 2. Suzuki-Miyaura Coupling | 1. NBS 2. Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Ar-B(OH)2 | Phenylboronic acid | 4-Chloromethyl-2-(5-phenyl-2-furyl)oxazole |

| 4-Methoxyphenylboronic acid | 4-Chloromethyl-2-[5-(4-methoxyphenyl)-2-furyl]oxazole | ||

| Direct C-H Arylation at Oxazole C5 | Pd Catalyst, Oxidant, Ar-B(OH)2 or Ar-X | Phenylboronic acid | 4-Chloromethyl-5-phenyl-2-(2-furyl)oxazole |

Cycloaddition Reactions (e.g., Diels-Alder) with Oxazole and its Derivatives

The oxazole ring contains an embedded azadiene functionality (O-C=N-C=C), allowing it to participate as the diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. clockss.orgtandfonline.com This reactivity provides a powerful method for converting the oxazole into different, more complex ring systems. researchgate.net The furan ring within the same molecule can also act as a diene, potentially leading to competitive reaction pathways depending on the specific dienophile and reaction conditions used. researchgate.net

Reaction with Alkenes (Dienophiles): When this compound reacts with an alkene, such as maleimide, it is expected to form an initial bicyclic adduct. This adduct is typically unstable and undergoes a dehydration (or equivalent elimination) process, resulting in the formation of a highly substituted pyridine. This transformation is a classic example of how oxazoles serve as synthons for pyridines. researchgate.netresearchgate.net

Reaction with Alkynes (Dienophiles): The reaction of the oxazole with an alkyne dienophile, such as Dimethyl acetylenedicarboxylate (B1228247) (DMAD), follows a different pathway. The initial [4+2] cycloaddition adduct is also unstable but undergoes a retro-Diels-Alder reaction by extruding a nitrile fragment (in this case, from the O-C2-N part of the ring). The result is the formation of a new, highly substituted furan ring. researchgate.net

The presence and nature of substituents on both the oxazole and the dienophile dictate the reaction's feasibility and regioselectivity. nih.gov

| Dienophile | Dienophile Structure | Expected Product Type | General Outcome |

|---|---|---|---|

| Alkene (e.g., Maleimide) | Pyridine Derivative | [4+2] cycloaddition followed by elimination of H2O to form a substituted pyridine. | |

| Alkyne (e.g., DMAD) | Furan Derivative | [4+2] cycloaddition followed by retro-Diels-Alder reaction (extrusion of a nitrile) to form a new furan. |

Advanced Research Applications of 4 Chloromethyl 2 2 Furyl Oxazole in Chemical Sciences

Role in Drug Discovery and Medicinal Chemistry

The structural attributes of 4-Chloromethyl-2-(2-furyl)oxazole make it a highly valuable scaffold in the synthesis of novel therapeutic agents. The oxazole (B20620) ring is a well-established pharmacophore found in numerous bioactive compounds, and the reactive chloromethyl group provides a key handle for synthetic modification.

Precursor for Bioactive Heterocyclic Frameworks

The primary role of this compound in medicinal chemistry is as a foundational precursor for constructing more complex, bioactive heterocyclic systems. The chloromethyl group at the 4-position of the oxazole ring is a key reactive site, allowing for nucleophilic substitution reactions. This enables chemists to readily introduce a wide variety of functional groups and build larger molecular architectures.

For instance, similar chloromethyl oxazoles are synthesized by reacting a corresponding amide with 1,3-dichloroacetone (B141476). google.com This reactivity allows for the strategic assembly of diverse molecular libraries. By reacting this compound with different nucleophiles (e.g., thiols, amines, alcohols), researchers can generate a vast array of derivatives. This modular approach is central to modern drug discovery, facilitating the exploration of structure-activity relationships (SAR) to optimize biological activity. The furan (B31954) ring also offers sites for further chemical modification, adding to the compound's versatility as a building block for novel drug candidates, including those with antiproliferative properties. researchgate.net

Development of Specific Receptor Ligands (e.g., PPARγ agonists derived from oxazole scaffolds)

The oxazole scaffold is a key structural element in the design of ligands for specific biological targets, notably the Peroxisome Proliferator-Activated Receptors (PPARs). mdpi.com PPARs are ligand-activated transcription factors that play a crucial role in regulating glucose homeostasis, lipid metabolism, and inflammation. mdpi.commdpi.com PPARγ, in particular, is the molecular target for the thiazolidinedione (TZD) class of anti-diabetic drugs. google.com

Research has demonstrated that molecules containing an oxazole or a related oxadiazole core can act as potent PPAR agonists. mdpi.comnih.gov These scaffolds serve as a rigid framework to correctly position the necessary pharmacophoric elements—typically a polar head group and a hydrophobic tail—that interact with the receptor's ligand-binding domain. mdpi.com For example, the drug candidate Muraglitazar is a potent PPARα/γ dual agonist built upon a substituted oxazole framework. researchgate.net

The structure of this compound is well-suited for elaboration into PPARγ ligands. The 2-furyl group can be part of the molecule's hydrophobic tail, while the chloromethyl handle allows for the attachment of a polar head group, often an acidic moiety like a carboxylic acid, through a linker. nih.govresearchgate.net Studies on various oxazole hybrids have shown that modifications to the substituents on the oxazole ring are critical for modulating agonist activity and selectivity between PPAR subtypes. mdpi.comresearchgate.net The development of partial agonists, which may offer improved safety profiles over full agonists, is an active area of research where such scaffolds are being explored. google.comresearchgate.net

Table 1: Examples of Oxazole-Based PPAR Agonists

| Compound/Series | Target(s) | Therapeutic Potential | Reference |

| Muraglitazar (BMS-298585) | PPARα/γ | Type 2 Diabetes, Dyslipidemia | researchgate.net |

| Tetrahydroisoquinoline Derivatives | PPARγ (Partial Agonist) | Type 2 Diabetes | researchgate.net |

| Phenylpropane Derivatives | PPARα/γ | Hypolipidemic | nih.gov |

| 1,2,4-Oxadiazole Derivatives | PPARα | Anticancer | acs.org |

Exploration in Anti-infective Research (e.g., antifungal, antimicrobial agents)

Heterocyclic compounds containing furan and oxazole rings are widely investigated for their potential as anti-infective agents. The 2-furyl-oxazole combination present in this compound is a promising platform for developing new antimicrobial and antifungal drugs.

Studies have shown that derivatives of 2-furyl-oxazolones possess potent antibacterial activity against various plant pathogens. Similarly, other oxazole and oxadiazole derivatives have been synthesized and screened for their antimicrobial effects against a range of bacteria and fungi, with some compounds demonstrating significant bactericidal and fungicidal activities. The mechanism often involves interaction with essential cellular processes in the pathogen. For example, some oxadiazole derivatives have been designed as inhibitors of succinate (B1194679) dehydrogenase, a key enzyme in fungal respiration. The ability to generate diverse libraries from the 4-chloromethyl precursor allows for the fine-tuning of activity against specific pathogens while minimizing toxicity.

Table 2: Antifungal Activity of Related Heterocyclic Compounds

| Compound Series | Pathogen | Activity (EC₅₀) | Reference |

| 1,2,4-Oxadiazole Derivative (4f) | Rhizoctonia solani | 12.68 µg/mL | |

| 1,2,4-Oxadiazole Derivative (4f) | Exserohilum turcicum | 29.14 µg/mL | |

| 1,2,4-Oxadiazole Derivative (4f) | Colletotrichum capsica | 8.81 µg/mL | |

| 1,2,4-Oxadiazole Derivative (4q) | Rhizoctonia solani | 38.88 µg/mL |

Intermediates for Key Biomolecule Synthesis (e.g., Vitamin B6 pathway)

While not an intermediate in the natural biosynthesis of Vitamin B6, the oxazole core is central to its large-scale chemical synthesis. mdpi.comgoogle.com A well-established industrial route, often referred to as the "oxazole method," relies on a Diels-Alder reaction to construct the pyridine (B92270) skeleton of pyridoxine (B80251) (Vitamin B6). nih.gov

This synthesis involves the reaction of a substituted oxazole, which acts as the diene component, with a suitable dienophile. researchgate.net Notably, specific patents describe the reaction of a 5-alkoxy-4-methyloxazole with 2-(2-furyl)-4,7-dihydro-l,3-dioxepin to create a key adduct that is then converted to the vitamin. researchgate.net This highlights the utility of the furan ring in reactants for the Vitamin B6 synthesis. The structure of this compound, which contains both the critical oxazole diene and a furan substituent, makes it a highly relevant structure in the context of this synthetic strategy. It represents a variation where the furan moiety is part of the oxazole itself, offering an alternative pathway to substituted pyridines and, ultimately, Vitamin B6 analogues.

Contributions to Agrochemical Development

The utility of this compound extends beyond pharmaceuticals into the realm of agrochemical research, where its derivatives can serve as active ingredients in crop protection products.

Synthesis of Crop Protection Agents (e.g., pesticides, herbicides)

The development of effective and environmentally benign pesticides and herbicides is a continuous goal in agricultural science. Versatile chemical intermediates like chloromethyl oxazoles serve as valuable starting points for new agrochemicals.

The same reactivity that makes this compound useful in drug discovery allows for its application in creating novel pesticides. By modifying the core structure, chemists can develop compounds with potent herbicidal, fungicidal, or insecticidal activity. For example, research into 2-furyl-oxazolone derivatives has yielded compounds with strong antibacterial effects against significant plant pathogens like Xanthomonas oryzae. Furthermore, studies on related oxadiazoles (B1248032) have identified potent antifungal agents against fungi that cause major crop diseases, such as Rhizoctonia solani and Botrytis cinerea. The development of novel herbicides based on different chemical scaffolds is also an active field of research. The structural framework of this compound provides a robust platform for generating candidate molecules for these crop protection applications.

Applications in Advanced Materials Science

The presence of both a polymerizable handle and a conjugated heterocyclic system in this compound makes it a candidate for the development of novel organic materials.

The 4-chloromethyl group is a key functional handle that can be utilized in polymerization reactions. While specific research on the polymerization of this compound is not extensively documented, its structure is analogous to other chloromethylated monomers that have been successfully polymerized. For instance, 4-chloromethylstyrene is known to undergo free-radical polymerization to produce polymers that can be further functionalized. The resulting polymers from this compound could be expected to possess unique properties imparted by the furan and oxazole rings, such as specific thermal or photophysical characteristics.

The polymerization could potentially proceed via mechanisms such as:

Polycondensation: The chloromethyl group can react with nucleophiles in a step-growth polymerization.

Controlled Radical Polymerization: Techniques like Atom Transfer Radical Polymerization (ATRP) could potentially be employed for the controlled synthesis of polymers with well-defined architectures.

The resulting polymers would feature the 2-(2-furyl)oxazole moiety as a repeating side chain, which could influence the polymer's solubility, thermal stability, and electronic properties.

Oxazole derivatives are known to be components of various functional organic materials. Some oxadiazole compounds, which are structurally related to oxazoles, are recognized for their excellent thermal stability, oxidation resistance, and strong blue fluorescence emission. researchgate.net This suggests that polymers or materials incorporating the this compound unit might exhibit interesting photoluminescent properties.

The conjugated system formed by the furan and oxazole rings can facilitate electron delocalization, a key feature for organic electronic materials. Research on benzoxazole (B165842) derivatives has shown their potential as redox-active moieties in organic radical batteries. This indicates that oxazole-containing materials could be explored for applications in energy storage and electronics.

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Potential Influence of the 2-(2-furyl)oxazole Moiety |

| Thermal Stability | The aromatic nature of the oxazole and furan rings may enhance thermal stability. |

| Optical Properties | The conjugated system could lead to fluorescence and other photophysical behaviors. |

| Electronic Properties | The heterocyclic rings could provide redox activity, useful for electronic applications. |

| Solubility | The polarity of the oxazole and furan rings would influence the solubility of the polymer in various solvents. |

Tools in Biochemical and Biological Research

The structural motifs within this compound suggest its potential as a tool in biochemical investigations.

While there is no specific documented use of this compound as an enzyme probe, its reactive chloromethyl group provides a site for covalent modification of proteins. This feature is a common characteristic of chemical probes designed to study enzyme-substrate interactions. The chloromethyl group can react with nucleophilic amino acid residues (such as cysteine, histidine, or lysine) in the active site of an enzyme, leading to irreversible inhibition.

The furan and oxazole rings could also contribute to the binding affinity and specificity of the molecule for a particular enzyme. The design of such probes often involves a "warhead" (the reactive group) and a "recognition element" (the rest of the molecule that directs it to the target). In this case, the 2-(2-furyl)oxazole portion would serve as the recognition element. Further research would be needed to identify specific enzyme targets.

The metabolic fate of this compound is of interest due to the presence of the furan ring. Furan-containing compounds can undergo metabolic activation by cytochrome P450 enzymes. nih.govresearchgate.net This process often involves the oxidation of the furan ring to form reactive intermediates, such as epoxides or cis-enedials. nih.gov These electrophilic metabolites can then react with cellular macromolecules like proteins and DNA. researchgate.net

The study of the metabolism of this compound could provide insights into the biotransformation of furan-containing xenobiotics. The general metabolic pathways for furan-containing compounds are summarized below.

Table 2: General Metabolic Pathways for Furan-Containing Compounds

| Metabolic Reaction | Enzyme System | Potential Metabolite |

| Furan Ring Oxidation | Cytochrome P450 | Epoxide or cis-enedial |

| Conjugation | Glutathione-S-transferases | Glutathione conjugate |

Understanding the metabolism is crucial for assessing the potential biological activity and toxicology of new chemical entities. The electronic properties of the heterocyclic rings can influence the susceptibility to oxidative metabolism. nih.gov For instance, electron-rich heterocycles are generally more prone to oxidation. nih.gov

Analytical and Spectroscopic Characterization Methodologies for 4 Chloromethyl 2 2 Furyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Analysis through ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a detailed map of the atomic connectivity of 4-Chloromethyl-2-(2-furyl)oxazole.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The protons on the furan (B31954) and oxazole (B20620) rings are anticipated to appear in the aromatic region of the spectrum. researchgate.netcdnsciencepub.com The three protons of the 2-furyl group typically exhibit a characteristic coupling pattern. stackexchange.com The proton at the 5-position of the furan ring (H-5') is expected to be the most deshielded, appearing as a doublet of doublets. The proton at the 3-position (H-3') would likely appear as a doublet of doublets, coupled to both H-4' and H-5'. The proton at the 4-position of the furan ring (H-4') is predicted to be a triplet (or more accurately, a doublet of doublets with similar coupling constants). stackexchange.com The lone proton on the oxazole ring (H-5) should appear as a singlet, while the methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) are also expected to produce a singlet in a more upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Furan H-5' | ~7.6 | dd | J₅'₄' ≈ 1.8, J₅'₃' ≈ 0.9 |

| Furan H-3' | ~7.2 | dd | J₃'₄' ≈ 3.5, J₃'₅' ≈ 0.9 |

| Furan H-4' | ~6.5 | dd | J₄'₃' ≈ 3.5, J₄'₅' ≈ 1.8 |

| Oxazole H-5 | ~7.8 | s | - |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Oxazole C-2 | ~158 |

| Oxazole C-4 | ~135 |

| Oxazole C-5 | ~125 |

| Furan C-2' | ~145 |

| Furan C-3' | ~112 |

| Furan C-4' | ~115 |

| Furan C-5' | ~147 |

2D-NMR Spectroscopy

To unambiguously assign the proton and carbon signals, 2D-NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, confirming the connectivity within the furan ring by showing cross-peaks between H-3', H-4', and H-5'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link each proton signal (e.g., H-5, H-3', H-4', H-5', and -CH₂) to its corresponding carbon signal (C-5, C-3', C-4', C-5', and -CH₂Cl).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, providing crucial information about the connectivity between the different structural fragments. For instance, correlations would be expected between the furan protons and the oxazole C-2, and between the chloromethyl protons and the oxazole C-4.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an excellent tool for identifying the functional groups present. The spectrum of this compound is expected to show several characteristic absorption bands.

The key predicted vibrational frequencies include:

C-H stretching: Aromatic C-H stretching from the furan and oxazole rings is expected just above 3000 cm⁻¹. vscht.cz

C=C and C=N stretching: The stretching vibrations of the double bonds within the furan and oxazole rings typically appear in the 1400-1650 cm⁻¹ region. pressbooks.pub

Ring stretching (C-O-C): Both the furan and oxazole rings contain ether-like C-O-C linkages, which are expected to produce strong, characteristic bands in the 1000-1300 cm⁻¹ region. researchgate.netrjpbcs.com

C-Cl stretching: The vibration of the carbon-chlorine bond in the chloromethyl group is expected to give a strong absorption in the fingerprint region, typically between 850 and 550 cm⁻¹. orgchemboulder.com

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch | Furan & Oxazole Rings | 3100 - 3000 |

| C=N stretch | Oxazole Ring | 1650 - 1590 |

| C=C stretch | Furan & Oxazole Rings | 1550 - 1400 |

| C-O-C stretch | Furan & Oxazole Rings | 1250 - 1020 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound and can offer structural clues based on its fragmentation patterns.

The molecular formula for this compound is C₈H₆ClNO₂. The high-resolution mass spectrum (HRMS) would be used to confirm this formula by providing a highly accurate mass measurement of the molecular ion. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M+ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Electron Ionization (EI) would likely induce fragmentation. Key predicted fragmentation pathways for oxazole derivatives often involve the cleavage of the heterocyclic ring. clockss.orgscielo.br Plausible fragmentation for this specific molecule could include:

Loss of a chlorine radical (•Cl) to give an [M-35]⁺ ion.

Loss of the chloromethyl radical (•CH₂Cl) to give an [M-49]⁺ ion.

Cleavage of the furan ring, potentially through the loss of carbon monoxide (CO).

Fragmentation of the oxazole ring, which can lead to various smaller charged fragments. clockss.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure | Predicted m/z (for ³⁵Cl) |

|---|---|---|

| [M]⁺• | C₈H₆³⁵ClNO₂⁺• | 183 |

| [M+2]⁺• | C₈H₆³⁷ClNO₂⁺• | 185 |

| [M-Cl]⁺ | C₈H₆NO₂⁺ | 148 |

| [M-CH₂Cl]⁺ | C₇H₄NO₂⁺ | 134 |

X-ray Crystallography for Definitive Solid-State Structure

Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any significant intermolecular interactions, such as π-π stacking between the heterocyclic rings or other weak interactions involving the chlorine and oxygen atoms.

Table 5: Information Provided by X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. |

| Bond Lengths & Angles | Highly accurate measurements of the distances between atoms and the angles between bonds. |

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, HPLC, GC-MS)

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing the final purity of the material.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and for preliminary purity assessment. libretexts.orgstudy.com For a compound like this compound, a silica gel plate would likely be used as the stationary phase, with a mobile phase consisting of a mixture of nonpolar and polar solvents, such as hexanes and ethyl acetate (B1210297). A pure sample is expected to appear as a single spot under UV visualization. libretexts.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis and purification of organic compounds. sielc.commdpi.com A reversed-phase method, using a C18 stationary phase with a mobile phase gradient of water and acetonitrile or methanol, would likely be effective for separating the target compound from impurities with different polarities. ptfarm.pl Purity would be assessed by the presence of a single peak in the chromatogram, and the area of this peak can be used for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Provided the compound is sufficiently volatile and thermally stable, GC-MS is an excellent technique for purity analysis. mdpi.com The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass spectra for each component, allowing for their identification. nih.gov This method is highly sensitive and can detect even trace amounts of volatile impurities.

Future Research Directions and Unexplored Scientific Avenues

Development of Highly Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 4-Chloromethyl-2-(2-furyl)oxazole and its derivatives should prioritize green chemistry principles to minimize environmental impact and enhance efficiency. ijpsonline.comijpsonline.com Current synthetic methodologies for oxazoles often rely on traditional approaches that may involve hazardous reagents and generate significant waste. ijpsonline.com Future research could focus on the following areas:

Green Solvents and Catalysts: Exploration of environmentally benign solvents like water or ionic liquids could significantly improve the sustainability of oxazole (B20620) synthesis. nih.gov The use of non-precious metal catalysts, such as those based on calcium or copper, presents a greener alternative to traditional heavy metal catalysts. nih.govjsynthchem.com Magnetically recoverable nanocatalysts could also be employed to simplify purification and reduce waste. researchgate.netresearchgate.net

Energy-Efficient Synthesis: Microwave-assisted and ultrasound-promoted syntheses are promising avenues for reducing energy consumption and reaction times compared to conventional heating methods. ijpsonline.comijpsonline.com Electrochemical synthesis offers another sustainable approach, often avoiding the need for harsh oxidants or reductants. rsc.orgrsc.org

Atom-Economical Reactions: Designing synthetic routes with high atom economy is a cornerstone of green chemistry. mdpi.com Future research should investigate one-pot and multicomponent reactions to construct the this compound scaffold, minimizing the number of synthetic steps and byproducts. jsynthchem.comresearchgate.net Cycloaddition reactions, for instance, are inherently atom-economical and could be a key strategy. mdpi.com A notable example is the van Leusen oxazole synthesis, which is a powerful tool for creating 5-substituted oxazoles and could be adapted for derivatives of the target compound. nih.gov

| Synthesis Strategy | Potential Advantage | Relevant Research Areas |

| Green Solvents | Reduced toxicity and environmental impact. | Use of water, ionic liquids, or deep-eutectic solvents. ijpsonline.comnih.gov |

| Sustainable Catalysis | Lower cost, reduced toxicity, and easier catalyst recovery. | Calcium catalysis, copper nanoparticles, magnetically recoverable catalysts. nih.govjsynthchem.comresearchgate.net |

| Energy Efficiency | Faster reaction times and lower energy consumption. | Microwave-assisted synthesis, sonochemistry, electrochemistry. ijpsonline.comijpsonline.comrsc.org |

| Atom Economy | Minimized waste and increased efficiency. | Multicomponent reactions, one-pot synthesis, cycloaddition reactions. jsynthchem.comresearchgate.netmdpi.com |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique combination of functional groups in this compound opens the door to a wide array of unexplored chemical transformations. The reactivity of the oxazole ring, the furan (B31954) moiety, and the chloromethyl group can be individually harnessed or combined to create novel molecular architectures.

Reactivity of the Oxazole Ring: The oxazole ring can participate in various reactions, including electrophilic and nucleophilic substitutions, cycloadditions, and ring-opening reactions. numberanalytics.compharmaguideline.comchemeurope.com While electrophilic substitution on the oxazole ring can be challenging, the presence of the electron-donating furan ring may influence its reactivity. pharmaguideline.com Diels-Alder reactions, where the oxazole acts as a diene, could lead to the formation of pyridines after the loss of oxygen. chemeurope.com

Transformations of the Chloromethyl Group: The highly reactive chloromethyl group is a versatile handle for introducing a wide range of functionalities through nucleophilic substitution reactions. This could be exploited to link the molecule to other chemical entities, such as polymers, biomolecules, or other heterocyclic systems.

Catalytic Cross-Coupling Reactions: Modern catalytic methods, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, could be employed to functionalize the furan and oxazole rings further. nih.gov This would allow for the synthesis of a diverse library of derivatives with tailored electronic and steric properties.

Combined Reactivity: The interplay between the different functional groups could lead to novel tandem or cascade reactions. For example, an intramolecular reaction between a substituent introduced via the chloromethyl group and the furan or oxazole ring could lead to the formation of complex polycyclic systems.

Integration into Advanced Functional Materials and Nanotechnology

The structural features of this compound suggest its potential as a building block for advanced functional materials and applications in nanotechnology. Both furan and oxazole-containing compounds have shown promise in materials science. researchgate.netresearchgate.net

Luminescent Materials: Oxazole derivatives are known to be components of molecules with interesting photophysical properties, including luminescence. rsc.org Future research could explore the synthesis of oligomers or polymers incorporating the this compound unit to develop new fluorescent or phosphorescent materials for applications in organic light-emitting diodes (OLEDs), sensors, or bio-imaging.

Functional Polymers: The chloromethyl group can serve as an initiation site for polymerization or as a point of attachment to a polymer backbone. This could lead to the development of novel polymers with tailored properties, such as thermal stability, conductivity, or specific recognition capabilities, derived from the furan and oxazole moieties.

Nanoparticle Functionalization: The reactive nature of the chloromethyl group makes it an ideal linker for grafting onto the surface of nanoparticles. This surface modification could impart new properties to the nanoparticles, such as improved dispersibility, specific targeting capabilities, or catalytic activity.

| Potential Application Area | Key Structural Feature | Prospective Research Focus |

| Luminescent Materials | Furan-oxazole conjugated system. | Synthesis of oligomers and polymers for OLEDs and sensors. rsc.org |

| Functional Polymers | Reactive chloromethyl group. | Development of polymers with enhanced thermal or electronic properties. |

| Nanotechnology | Versatile chemical handle (chloromethyl group). | Surface functionalization of nanoparticles for targeted delivery or catalysis. |

In-depth Computational Studies for Predictive Design and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules, thus guiding experimental work. irjweb.comworldwidejournals.com In-depth computational studies on this compound could provide valuable insights and accelerate the discovery of new applications.

Molecular Geometry and Electronic Properties: DFT calculations can be used to determine the optimized geometry, bond lengths, and bond angles of the molecule. irjweb.com Furthermore, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide information about the molecule's electronic properties, reactivity, and kinetic stability. irjweb.com

Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich and electron-deficient regions of the molecule, thereby predicting the sites for electrophilic and nucleophilic attack. irjweb.com This can guide the design of new reactions and the synthesis of novel derivatives.

Spectroscopic Analysis: Computational methods can be used to simulate spectroscopic data, such as NMR and IR spectra, which can aid in the characterization of newly synthesized compounds. jchr.org

Design of Functional Molecules: By understanding the structure-property relationships through computational studies, it will be possible to design new molecules based on the this compound scaffold with optimized properties for specific applications, such as enhanced luminescence or targeted biological activity.

| Computational Method | Predicted Property | Application in Research |

| DFT Geometry Optimization | Bond lengths, bond angles, dihedral angles. | Understanding the three-dimensional structure. irjweb.com |

| HOMO-LUMO Analysis | Electronic band gap, chemical reactivity. | Predicting electronic properties and reaction kinetics. irjweb.com |

| Molecular Electrostatic Potential (MEP) | Electron density distribution, reactive sites. | Guiding the design of selective chemical reactions. irjweb.com |

| Spectroscopic Simulation | NMR, IR spectra. | Aiding in the structural elucidation of new compounds. jchr.org |

Q & A

Q. How can conflicting SAR trends in oxazole-based inhibitors be rationalized across different biological targets?

- Answer : Substituent effects vary with target flexibility and binding pocket geometry. For example, bulky groups improve FAAH inhibition by filling hydrophobic pockets but reduce activity in rigid tubulin sites. Molecular dynamics simulations and free-energy perturbation calculations guide target-specific optimizations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.